4-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a methoxymethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Methoxymethylation: The 4-position of the pyridine ring is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(methoxymethyl)pyridine-2-carboxylic acid aldehyde.
Reduction: Formation of 4-(methoxymethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 4-Methoxy-pyridine-2-carboxylic acid amide
- 4-Methyl-pyridine-2-carboxylic acid
- 2-Methylpyridine-4-carboxylic acid
Comparison: 4-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased solubility and reactivity, compared to its analogs. The methoxymethyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2648944-95-8 |
---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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